(1,3-dimethyl-1H-pyrazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone
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Overview
Description
(1,3-dimethyl-1H-pyrazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone: is a complex organic compound that features a pyrazole ring substituted with methyl groups and a piperazine ring linked to a methoxyphenyl group
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s known that pyrazole derivatives interact with their targets, leading to changes that result in their pharmacological effects .
Biochemical Pathways
It’s known that pyrazole derivatives can affect various biological activities, which suggests they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that the piperazine ring, a common structural motif found in this compound, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
It’s known that pyrazole derivatives can have various biological activities, suggesting they may have multiple molecular and cellular effects .
Action Environment
It’s known that environmental factors can influence the action of many compounds, and this is likely also true for this compound .
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the compound’s unique structure, including its pyrazole and piperazine rings and methoxyphenyl group .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is plausible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Future studies could investigate the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Future studies could investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Future studies could investigate any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
Future studies could investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
Future studies could investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
. One common synthetic route is the reaction of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid with 4-(4-methoxyphenyl)piperazine in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This might include the use of continuous flow reactors and automated systems to maintain precise reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group.
Reduction: : The pyrazole ring can be reduced to form a pyrazoline derivative.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: : Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of 4-(4-hydroxyphenyl)piperazine .
Reduction: : Formation of 1,3-dimethyl-1H-pyrazol-4-yl(4-(4-methoxyphenyl)piperazin-1-yl)methanol .
Substitution: : Formation of various substituted piperazine derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as enzyme inhibition.
Medicine: : Investigated for its therapeutic potential, including anti-inflammatory and anticancer properties.
Industry: : Potential use in the development of new materials and chemical processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, but it can be compared to other similar compounds such as benzimidazole-piperazine derivatives and indole derivatives . These compounds share some structural similarities but differ in their functional groups and biological activities.
Similar Compounds
Benzimidazole-piperazine derivatives: : Often studied for their anticancer properties.
Indole derivatives: : Known for their diverse biological activities, including antiviral and anti-inflammatory effects.
Properties
IUPAC Name |
(1,3-dimethylpyrazol-4-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-13-16(12-19(2)18-13)17(22)21-10-8-20(9-11-21)14-4-6-15(23-3)7-5-14/h4-7,12H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSQSSOSXOWBJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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